3-methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
CAS No.:
Cat. No.: VC20015897
Molecular Formula: C26H16O4
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H16O4 |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 3-methoxy-10-naphthalen-2-yl-[1]benzofuro[6,5-c]isochromen-5-one |
| Standard InChI | InChI=1S/C26H16O4/c1-28-18-8-9-19-20-12-21-23(17-7-6-15-4-2-3-5-16(15)10-17)14-29-24(21)13-25(20)30-26(27)22(19)11-18/h2-14H,1H3 |
| Standard InChI Key | QFTTXYAQBHOXJC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC6=CC=CC=C6C=C5 |
Introduction
3-Methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound featuring a unique fused ring structure that combines elements of furan and chromene. This compound is characterized by a methoxy group attached to a phenyl ring at the 3-position and a naphthyl group at the 10-position of the benzo[c]furochromen backbone. Despite the lack of specific literature directly referencing this compound, its structural similarity to other benzo[c]furochromen derivatives suggests potential biological activities and chemical reactivity.
Synthesis and Chemical Reactivity
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These reactions often require specific conditions and reagents to achieve the desired substitution patterns. The presence of a naphthyl group in 3-methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one may introduce additional challenges or opportunities in synthesis due to its larger size and potential steric effects.
Biological Activities and Potential Applications
While specific data on 3-methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is limited, compounds with similar structures have shown promising biological activities. For example, 3-methoxy-10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one exhibits antioxidant, anticancer, and antimicrobial properties, suggesting that 3-methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one could also have significant biological activities due to its structural similarities.
| Compound | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 3-Methoxy-10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one | Yes | Yes | Yes |
| 3-Methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one | Potential | Potential | Potential |
Future Research Directions
Further research is needed to elucidate the biological activities and chemical reactivity of 3-methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one. This includes molecular docking studies to understand its interactions with biological targets and in vitro experiments to assess its pharmacological potential. The compound's unique structure makes it an interesting candidate for medicinal chemistry research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume